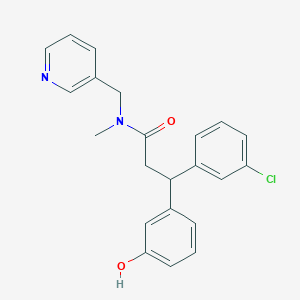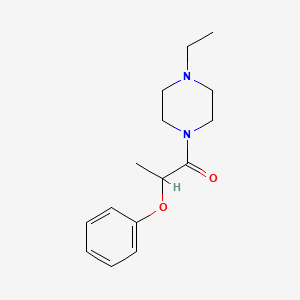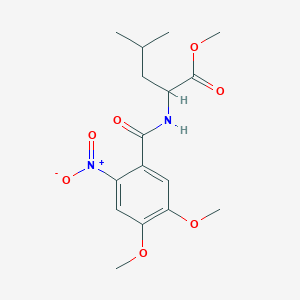
5-bromo-2-methoxy-N-(2-nitrophenyl)benzamide
Overview
Description
5-bromo-2-methoxy-N-(2-nitrophenyl)benzamide is a chemical compound used in scientific research for its various properties. It is a white to off-white crystalline powder that is soluble in organic solvents. This compound is also known as BPN and has a molecular formula of C14H10BrN3O4.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-(2-nitrophenyl)benzamide involves the inhibition of PKC by binding to its catalytic domain. This leads to the downregulation of various signaling pathways that are involved in cell growth and survival. The inhibition of PKC by BPN has been shown to induce apoptosis in cancer cells and reduce their proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-methoxy-N-(2-nitrophenyl)benzamide include the inhibition of PKC activity, induction of apoptosis in cancer cells, and reduction of cell proliferation. BPN has also been shown to inhibit the migration and invasion of cancer cells, which is crucial for metastasis. Moreover, BPN has been demonstrated to increase the sensitivity of cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-2-methoxy-N-(2-nitrophenyl)benzamide in lab experiments include its high potency and specificity for PKC inhibition. It is also a relatively simple compound to synthesize, making it readily available for research purposes. However, the limitations of using BPN include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for research involving 5-bromo-2-methoxy-N-(2-nitrophenyl)benzamide. One potential area of research is the development of BPN analogs with improved potency and specificity for PKC inhibition. Additionally, further studies are needed to determine the safety and efficacy of BPN in vivo and its potential as a therapeutic agent for cancer treatment. Finally, the role of PKC in various cellular processes and diseases needs to be further elucidated, which can be facilitated by the use of BPN as a tool compound.
Scientific Research Applications
5-bromo-2-methoxy-N-(2-nitrophenyl)benzamide has been used in scientific research for its various properties. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. BPN has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It has also been used as a tool compound for studying the role of PKC in various cellular processes.
properties
IUPAC Name |
5-bromo-2-methoxy-N-(2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c1-21-13-7-6-9(15)8-10(13)14(18)16-11-4-2-3-5-12(11)17(19)20/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEAEAOOIRATKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)phenyl]acetamide](/img/structure/B3977710.png)

![2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-methyl-3-isoxazolyl)acetamide]](/img/structure/B3977729.png)
![6-{[1-(4-fluorophenyl)ethyl]amino}-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B3977730.png)
![2-[(2-hydroxyethyl)amino]-3-[(3-methylphenyl)amino]naphthoquinone](/img/structure/B3977738.png)

![N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3977760.png)
![N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3977764.png)
![6-fluoro-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-2-pyrimidin-5-ylquinoline-4-carboxamide](/img/structure/B3977774.png)
![N~1~-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide](/img/structure/B3977779.png)
![N-[4-(3-pyridinyloxy)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxamide](/img/structure/B3977788.png)
![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B3977792.png)
